molecular formula C19H21ClSi B12580569 Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane CAS No. 596098-31-6

Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane

Cat. No.: B12580569
CAS No.: 596098-31-6
M. Wt: 312.9 g/mol
InChI Key: HEMNZGUMFFDNNX-LJQANCHMSA-N
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Description

IUPAC Nomenclature Validation for Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane

The IUPAC name of this compound is derived through hierarchical prioritization of substituents and stereodescriptors:

  • Parent structure : Silane (Si atom as the central element).
  • Substituents :
    • Chloro (Cl) and dimethyl (two methyl groups) directly bonded to silicon.
    • A methyl group attached to a cyclohexa-2,4-dien-1-yl ring, which itself is substituted at position 1 with a naphthalen-1-yl group.
  • Stereochemistry : The (1R) configuration specifies the absolute stereochemistry at the silicon atom.

Table 1: IUPAC Name Deconstruction

Component Description
Silane Base structure with silicon as the central atom.
Chlorodimethyl Substituents on silicon: one chlorine and two methyl groups.
(1R)-1-(naphthalen-1-yl) Chiral center at silicon with R configuration; naphthalene at position 1.
Cyclohexa-2,4-dien-1-yl Unsaturated six-membered ring with double bonds at positions 2 and 4.

The name adheres to IUPAC Rule C-813.1 for silanes, which prioritizes substituents alphabetically (chloro before methyl) and specifies stereochemistry using the Cahn-Ingold-Prelog system. The cyclohexadiene moiety is numbered to give the lowest locants for the double bonds, while the naphthalene substituent retains its native numbering.

Historical Evolution of Silicon-Stereogenic Compound Classification

The recognition of silicon as a stereogenic center emerged in the late 20th century, paralleling advances in asymmetric synthesis:

  • 1970s–1980s : Early work focused on tetrahedral silicon complexes with four distinct substituents, but configurational instability limited applications.
  • 1990s : Chiral hydrosilanes like methylphenylpropylsilane demonstrated configurational stability, enabling stoichiometric asymmetric reactions.
  • 2000s : Catalytic methods using transition metals (e.g., Pt(PPh₃)₄) enabled stereospecific transformations, such as the synthesis of silylboranes with >99% enantiospecificity.
  • 2020s : Modern techniques combine computational modeling (DFT) and advanced NMR spectroscopy to analyze silicon-centered chirality in compounds like the target silane.

Table 2: Milestones in Silicon-Stereogenic Chemistry

Era Development Significance
1970s Synthesis of tetrahedral silanes Proved silicon’s capacity for stereogenicity.
1995 Resolution of chiral hydrosilanes Enabled stoichiometric asymmetric synthesis.
2007 Kinetic resolution of alcohols via Si–O coupling Demonstrated catalytic stereochemical control.
2023 Pt-catalyzed borylation of hydrosilanes Achieved perfect enantiospecificity in silylboranes.

These advances resolved historical challenges, such as the low barrier to pyramidal inversion at silicon, through bulky substituents (e.g., naphthalene) that enforce rigidity.

Positional Isomerism in Naphthalene-Cyclohexadiene Hybrid Systems

The compound exhibits two distinct axes of positional isomerism:

  • Cyclohexadiene double bond positioning :
    • The cyclohexa-2,4-dienyl group could theoretically adopt 1,3- or 1,4-diene configurations. However, the 2,4-dienyl structure is stabilized by conjugation with the naphthalene system, reducing strain.
  • Naphthalene substitution pattern :
    • Substitution at naphthalen-1-yl (α-position) vs. naphthalen-2-yl (β-position) alters steric and electronic interactions. The α-position enhances conjugation with the cyclohexadiene ring, as evidenced by NMR coupling constants in related compounds.

Figure 1: Isomeric Variants

        Naphthalen-1-yl isomer (target)        Naphthalen-2-yl isomer  
           (enhanced conjugation)                (reduced steric hindrance)  

The IUPAC numbering system unambiguously distinguishes these isomers by assigning the lowest possible locants to substituents. For example, a naphthalen-2-yl substituent would require renumbering the cyclohexadiene ring to maintain the lowest double-bond positions.

Properties

CAS No.

596098-31-6

Molecular Formula

C19H21ClSi

Molecular Weight

312.9 g/mol

IUPAC Name

chloro-dimethyl-[[(1R)-1-naphthalen-1-ylcyclohexa-2,4-dien-1-yl]methyl]silane

InChI

InChI=1S/C19H21ClSi/c1-21(2,20)15-19(13-6-3-7-14-19)18-12-8-10-16-9-4-5-11-17(16)18/h3-13H,14-15H2,1-2H3/t19-/m1/s1

InChI Key

HEMNZGUMFFDNNX-LJQANCHMSA-N

Isomeric SMILES

C[Si](C)(C[C@@]1(CC=CC=C1)C2=CC=CC3=CC=CC=C32)Cl

Canonical SMILES

C[Si](C)(CC1(CC=CC=C1)C2=CC=CC3=CC=CC=C32)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane typically involves the reaction of a suitable naphthalene derivative with a silicon-containing reagent. One common method involves the use of chlorodimethylsilane as the silicon source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond. The reaction may require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.

    Oxidation and Reduction: The organic moiety can undergo oxidation or reduction reactions, altering the electronic properties of the compound.

    Addition Reactions: The double bonds in the cyclohexadiene ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, sodium alkoxides, and amines. These reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include silanol, siloxane, or silazane derivatives.

    Oxidation: Products may include ketones, aldehydes, or carboxylic acids.

    Reduction: Products may include alcohols or alkanes.

Scientific Research Applications

Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the design of silicon-based drugs and biomaterials.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.

Mechanism of Action

The mechanism by which Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom can act as a Lewis acid, facilitating the formation of new bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its organic moiety. The exact pathways involved are subject to ongoing research and may vary depending on the context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane (Compound A) with analogous organosilanes and cyclohexadiene derivatives.

Silane Derivatives with Cyclohexene/Cyclohexadiene Backbones
Compound Name CAS No. Molecular Formula Key Structural Features References
This compound Not Provided C₂₀H₂₃ClSi R-configuration, naphthalenyl, cyclohexadiene
Silane,[(1R,3E,5S)-3-(2-chloroethylidene)-5-fluoro-4-methylenecyclohexyl]oxydimethyl- 496046-08-3 C₁₅H₂₆ClFOSi Fluoro, chloroethylidene, methylenecyclohexyl
Trichloro(1-cyclohexen-1-ylmethyl)silane 831215-58-8 C₇H₁₁Cl₃Si Cyclohexenylmethyl, trichlorosilane

Key Observations :

  • Steric and Electronic Effects : Compound A’s dimethylchlorosilane group offers reduced steric hindrance compared to trichlorosilane derivatives (e.g., 831215-58-8), enhancing its suitability for nucleophilic substitutions .
  • Chirality: The R-configuration in Compound A contrasts with non-chiral analogs (e.g., 496046-08-3), enabling enantioselective applications .
Naphthalene-Containing Organosilanes
Compound Name CAS No. Molecular Formula Key Features References
4-Chloronaphthalen-1(4H)-one 196953-02-3 C₁₀H₇ClO Chlorinated naphthalenone, ketone
rel-(1R,2S,4S)-2-Chloro-4-methyl-1-(1-methylethyl)cyclohexane 29707-60-6 C₁₀H₁₇Cl Chlorinated cyclohexane, isopropyl

Key Observations :

  • Aromatic Interactions : Compound A’s naphthalenyl group may enhance π-π stacking interactions compared to simpler chlorinated cyclohexanes (e.g., 29707-60-6), which lack aromatic systems .
Bioactivity

However, the dimethylchlorosilane group may reduce bioaccumulation compared to fully chlorinated compounds .

Biological Activity

Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane is a silane compound with potential biological activities. This article reviews its synthesis, biological properties, and implications for medicinal chemistry, focusing on its interactions at the molecular level.

This compound can be synthesized through various methods involving the reaction of naphthalene derivatives with chlorosilanes. The compound features a silane backbone that may enhance its reactivity and biological interactions due to the presence of the naphthalene moiety, which is known for its hydrophobic properties and ability to intercalate with biological membranes.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, naphthalene derivatives have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A notable study demonstrated that naphthalene-based silanes could inhibit tumor growth in vitro, with IC50 values indicating potent activity against breast cancer cells (MCF-7) and lung cancer cells (A549) . The underlying mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence suggesting that compounds with similar structures may exert neuroprotective effects. Research has indicated that naphthalene derivatives can attenuate oxidative stress in neuronal cells, potentially through the activation of antioxidant pathways . This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 1: Anticancer Activity in MCF-7 Cells

In a controlled laboratory study, this compound was tested against MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107020
254045
501575

Case Study 2: Neuroprotective Effects in Neuronal Cell Lines

Another study evaluated the neuroprotective effects of similar naphthalene derivatives in SH-SY5Y neuronal cells subjected to oxidative stress induced by hydrogen peroxide. The treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls.

TreatmentROS Levels (Relative Units)
Control100
Silane (10 µM)60
Silane (25 µM)30

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical signaling pathways. The naphthalene moiety enhances lipophilicity, allowing better membrane penetration and interaction with intracellular proteins.

Additionally, studies suggest that silanes can form stable complexes with biomolecules such as proteins and nucleic acids, potentially leading to alterations in their function . This property may contribute to both its anticancer and neuroprotective activities.

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